Microcephalin

Description

Properties

CAS No. |

5945-43-7 |

|---|---|

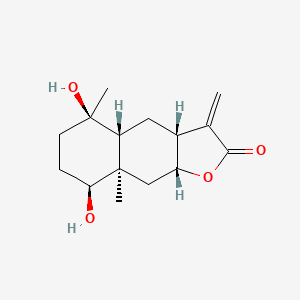

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(3aR,4aR,5R,8S,8aR,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O4/c1-8-9-6-11-14(2,7-10(9)19-13(8)17)12(16)4-5-15(11,3)18/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-/m1/s1 |

InChI Key |

PHYFACKULSRHQU-OYFKMHTJSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]([C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O)O |

Canonical SMILES |

CC1(CCC(C2(C1CC3C(C2)OC(=O)C3=C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Microcephalin (MCPH1) Gene: A Comprehensive Technical Guide to its Discovery, History, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Microcephalin 1 (MCPH1) gene, a critical regulator of brain size and development, has been a focal point of research in neurogenetics, cell cycle regulation, and DNA damage response for over two decades. Mutations in MCPH1 are the cause of primary autosomal recessive microcephaly, a developmental disorder characterized by a significantly reduced cerebral cortex. This technical guide provides an in-depth exploration of the discovery and history of the MCPH1 gene, detailing the key experimental methodologies that have been instrumental in elucidating its function. We present a timeline of crucial discoveries, summarize key quantitative data, and provide detailed experimental protocols for the foundational research that has shaped our understanding of this multifaceted gene. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper comprehension of the complex roles of MCPH1.

Discovery and History

The journey to understanding the genetic basis of primary microcephaly led to the landmark discovery of the MCPH1 gene. This timeline highlights the key milestones in its history:

-

1998: The first locus for primary microcephaly, designated MCPH1, was mapped to chromosome 8p22-pter through autozygosity mapping in two consanguineous Pakistani families[1][2]. This technique is pivotal for identifying recessive disease genes in populations where consanguinity is common.

-

2002: The gene responsible for MCPH1-linked microcephaly was identified and named this compound[1][3]. Researchers found a nonsense mutation in a gene encoding a protein with a BRCA1 C-terminal (BRCT) domain within the mapped chromosomal region[3]. The expression of this gene was confirmed in the developing cerebral cortex of the fetal brain, providing a direct link to the observed phenotype[3][4].

-

2003: An independent line of research identified the same gene in a screen for transcriptional repressors of human telomerase reverse transcriptase (hTERT) and named it BRIT1 (BRCT-repeat inhibitor of hTERT expression)[1].

-

2004: A significant breakthrough connected MCPH1 to a distinct cellular phenotype. Mutations in MCPH1 were found to be allelic to premature chromosome condensation (PCC) syndrome, characterized by cells displaying a prophase-like state in early G2 phase and delayed decondensation after mitosis[1][5][6][7][8]. This discovery implicated MCPH1 as a crucial regulator of chromosome condensation[6][7][8].

-

2005: The evolutionary significance of MCPH1 came to the forefront with studies showing that the gene has been under strong positive selection in the primate lineage leading to humans[9][10]. This sparked considerable debate and research into its potential role in the expansion of the human brain.

Quantitative Data Summary

The following table summarizes key quantitative data related to the MCPH1 gene and its protein product, this compound.

| Parameter | Value | Reference(s) |

| Chromosomal Locus | 8p23.1 | [11] |

| Genomic Size | ~241 kb | [11] |

| Number of Exons | 14 | [1] |

| Protein Name | This compound, BRIT1 | [1][3] |

| Protein Size | 835 amino acids | [5] |

| Key Protein Domains | 1 N-terminal BRCT domain, 2 C-terminal BRCT domains | [1][5] |

| First Identified Mutation | S25X (nonsense mutation) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were fundamental to the discovery and characterization of the MCPH1 gene. These protocols are based on the descriptions in the original publications and standard laboratory practices.

Gene Mapping: Autozygosity Mapping

This method was crucial for localizing the MCPH1 gene to a specific chromosomal region.

Principle: In consanguineous families, individuals affected by a recessive disorder are likely to have inherited the same chromosomal region containing the disease gene from a common ancestor. This results in a region of homozygosity (autozygosity) that can be identified by genotyping polymorphic markers.

Protocol:

-

Sample Collection: Collect blood samples from all available members of the consanguineous families with individuals affected by primary microcephaly.

-

DNA Extraction: Isolate genomic DNA from peripheral blood lymphocytes using standard methods (e.g., salting out or commercial kits).

-

Genotyping: Perform a genome-wide scan using highly polymorphic microsatellite markers. In the original study, these markers were fluorescently labeled for automated genotyping.

-

Linkage Analysis: Analyze the genotyping data to identify regions of homozygosity that are shared among all affected individuals but not in unaffected family members. This is typically done using linkage analysis software. The identification of a shared homozygous region suggests the location of the disease gene. For MCPH1, this analysis pointed to a 13-cM region on chromosome 8p22-pter[2][12].

Mutation Identification: Sanger Sequencing

Once the candidate region was identified, direct sequencing of genes within that region was performed to find the causative mutation.

Principle: Sanger sequencing, or the chain-termination method, determines the precise order of nucleotides in a DNA molecule.

Protocol:

-

Primer Design: Design PCR primers to amplify the exons and flanking intronic regions of candidate genes within the mapped chromosomal interval.

-

PCR Amplification: Amplify the genomic DNA from affected and unaffected individuals using the designed primers.

-

PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.

-

Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Capillary Electrophoresis: Separate the resulting DNA fragments by size using an automated capillary electrophoresis system.

-

Sequence Analysis: Analyze the sequencing data to identify any variations from the reference sequence. In the case of MCPH1, a homozygous C-to-G transversion in exon 2, resulting in a premature stop codon (S25X), was identified in the affected individuals[4].

Analysis of Cellular Phenotype: Premature Chromosome Condensation (PCC)

The link between MCPH1 mutations and a specific cellular phenotype was established by observing chromosome condensation.

Principle: Cells from individuals with MCPH1 mutations exhibit an abnormally high proportion of cells with condensed chromosomes, appearing as if they are in prophase, even during the G2 phase of the cell cycle.

Protocol:

-

Cell Culture: Establish lymphoblastoid cell lines from peripheral blood lymphocytes of patients and healthy controls.

-

Cytogenetic Preparation: Culture the cells and prepare metaphase spreads using standard cytogenetic techniques. This typically involves treatment with a mitotic inhibitor (e.g., colcemid), hypotonic treatment, and fixation.

-

G-banding: Perform G-banding on the chromosome preparations to visualize the chromosome structure.

-

Microscopic Analysis: Analyze the chromosome preparations under a microscope. In cells from individuals with MCPH1 mutations, a significantly higher percentage of cells will display a prophase-like appearance with prematurely condensed chromosomes[5][6][7][13].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to MCPH1 research.

References

- 1. MCPH1: a window into brain development and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary autosomal recessive microcephaly (MCPH1) maps to chromosome 8p22-pter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a protein implicated in determining the size of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. MCPH1 regulates chromosome condensation and shaping as a composite modulator of condensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Mutations in this compound cause aberrant regulation of chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a gene regulating brain size, continues to evolve adaptively in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MCPH1: A Novel Case Report and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Mutations in this compound Cause Aberrant Regulation of Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Microcephalin (MCPH1) in Fetal Brain Development: A Technical Guide

Abstract

Microcephalin (MCPH1), also known as BRIT1, is a critical regulator of fetal brain development.[1][2][3] Mutations in the MCPH1 gene are the cause of primary autosomal recessive microcephaly (MCPH), a neurodevelopmental disorder characterized by a significant reduction in brain size at birth.[2][4][5] This technical guide provides an in-depth analysis of the molecular functions of MCPH1, focusing on its roles in DNA damage response (DDR), cell cycle regulation, and chromosome condensation within the context of embryonic neurogenesis. We present a synthesis of current research, including quantitative data from animal models, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involving MCPH1. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MCPH1's pivotal role in shaping the developing brain.

Introduction: MCPH1 and Primary Microcephaly

Primary autosomal recessive microcephaly (MCPH) is a developmental disorder defined by a congenital reduction in head circumference, more than three standard deviations below the mean for age and sex, with a structurally normal, albeit smaller, brain.[2][5] MCPH1 was the first gene identified to be associated with this condition.[4][6] The MCPH1 protein is characterized by three BRCT (BRCA1 C-Terminal) domains—one at the N-terminus and a tandem pair at the C-terminus—which are crucial for its function in protein-protein interactions related to cell cycle control and DNA repair.[6][7]

MCPH1 is highly expressed in the fetal brain, particularly in the ventricular zone, a region dense with neural progenitor cells (NPCs).[1][7] The protein's multifaceted roles in maintaining genomic integrity and orchestrating cell cycle progression are paramount for the proper expansion of the NPC pool, which ultimately determines the size and complexity of the cerebral cortex.[4][8][9]

Molecular Functions of MCPH1 in Neurogenesis

MCPH1's influence on fetal brain development is not mediated by a single mechanism but rather through its convergence on several critical cellular processes.

DNA Damage Response (DDR)

Neural progenitor cells are particularly vulnerable to DNA damage, and a robust DDR is essential to prevent apoptosis or the propagation of mutations. MCPH1 is a key player in the DDR pathway, acting as a mediator for both Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) signaling cascades.[4][7] Upon DNA damage, MCPH1 localizes to the sites of lesions, forming nuclear foci that colocalize with other DDR proteins like γH2AX.[10]

MCPH1's role in the DDR is multifaceted:

-

Checkpoint Activation: It is required for the activation of the intra-S-phase and G2/M checkpoints following ionizing radiation, preventing cells with damaged DNA from progressing through the cell cycle.[11]

-

Transcriptional Regulation: MCPH1 interacts with the transcription factor E2F1 to regulate the expression of key DDR genes, including BRCA1 and CHK1.[12] Down-regulation of MCPH1 leads to decreased levels of both BRCA1 and Chk1 transcripts and proteins.[11][13]

-

Chromatin Remodeling: MCPH1 interacts with the SWI/SNF chromatin remodeling complex to relax chromatin at DNA damage sites, facilitating access for repair proteins.[3][4]

-

Homologous Recombination (HR) Repair: MCPH1 directly interacts with BRCA2 and Rad51 to facilitate the repair of DNA double-strand breaks through homologous recombination.[4][14]

Cell Cycle Control

Precise regulation of the cell cycle is fundamental to the balance between NPC proliferation (symmetric division) and differentiation (asymmetric division). MCPH1 plays a crucial role in coordinating the cell cycle with the centrosome cycle to ensure proper mitotic progression.[4][8][9]

Key aspects of MCPH1's role in cell cycle control include:

-

G2/M Checkpoint Regulation: MCPH1 is implicated in the G2/M checkpoint.[4] Its deficiency leads to a defective checkpoint, characterized by impaired degradation of Cdc25A, which results in premature entry into mitosis.[4][8]

-

Centrosomal Function: MCPH1 localizes to the centrosome and is essential for the proper localization of Checkpoint Kinase 1 (Chk1) to this organelle.[4][8] The absence of MCPH1 abrogates Chk1's centrosomal localization, leading to premature activation of Cdk1 and an uncoupling of the centrosome cycle from mitosis.[4][15] This can result in misaligned spindles and a shift from symmetric to asymmetric division, prematurely depleting the NPC pool.[15]

-

Regulation of Mitotic Entry: By ensuring the inhibitory phosphorylation of Cdk1, MCPH1 prevents premature mitotic entry.[8] In mcph1-deficient cells, a shortened G2 phase is observed.[4][8]

Chromosome Condensation

A unique cellular phenotype associated with MCPH1 mutations is Premature Chromosome Condensation (PCC), where chromosomes condense in early G2 phase and show delayed decondensation after mitosis.[6] This points to a direct role for MCPH1 in regulating chromosome structure. MCPH1 interacts with subunits of the condensin II complex to modulate chromosome condensation.[6] This function is crucial for proper chromosome segregation during mitosis; its disruption in MCPH1-deficient cells can lead to mitotic errors and genomic instability.[16]

Quantitative Data from Mcph1 Deficient Mouse Models

Several knockout mouse models have been instrumental in elucidating the in vivo functions of MCPH1. These models recapitulate key features of human primary microcephaly.

| Mouse Model | Genetic Modification | Key Phenotypes | Brain Weight/Size Reduction | Reference |

| Mcph1tm1.1Zqw | Targeted deletion of exons 4-5 | Microcephaly, premature progenitor exhaustion, reduced proportion of upper layer neurons. | Thinner neocortex visible at E13.5. | [6] |

| Mcph1tm1a(EUCOMM)Wtsi | Insertion between exons 3-4 (hypomorphic) | Brain weight reduction, no growth retardation. | ~15% reduction. | [6] |

| Mcph1Gt(RRO608)Byg | Gene trap between exons 12-13 (lacks C-terminal BRCT3 domain) | Normal body and brain weight, exhibits Premature Chromosome Condensation (PCC). | No significant reduction. | [6][17] |

| Mcph1-/- | Deletion of exon 2 | Growth retardation (80% of wild-type body weight), no obvious microcephaly, infertility. | Not significant. | [2][4] |

| Mcph1-del | Deletion of exons 4 and 5 | Lower brain weight at birth, thinner neocortex at E13.5, massive apoptosis in the neocortex upon IR. | Significant reduction. | [4][18] |

| Mcph1-ΔBR1 | Targeted deletion of the N-terminal BRCT1 domain | Recapitulates core phenotypes of complete knockout: microcephaly, infertility, PCC, and impaired DDR. | Significant reduction. | [2] |

| Mcph1-Δe8 | Deletion of exon 8 (central domain) | Reduced brain size, thinner cortex, premature differentiation of neuroprogenitors, infertility, PCC. | Significant reduction. | [5][19] |

Signaling Pathways Involving MCPH1

MCPH1 in the DNA Damage Response Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Multifaceted Microcephaly-Related Gene MCPH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. MCPH1: a window into brain development and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCPH1: A Novel Case Report and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The DNA damage response molecule MCPH1 in brain development and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound is a DNA damage response protein involved in regulation of CHK1 and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MCPH1/BRIT1 cooperates with E2F1 in the activation of checkpoint, DNA repair and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound regulates BRCA2 and Rad51-associated DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MCPH1 Lack of Function Enhances Mitotic Cell Sensitivity Caused by Catalytic Inhibitors of Topo II - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of a Mouse Model with Misregulated Chromosome Condensation due to Defective Mcph1 Function | PLOS One [journals.plos.org]

- 18. DNA damage response in microcephaly development of MCPH1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Central Domain of MCPH1 Controls Development of the Cerebral Cortex and Gonads in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MCPH1 in DNA Damage Response and Repair: A Technical Guide

Abstract

Microcephalin 1 (MCPH1), also known as BRIT1, is a multifaceted protein crucial for genomic stability. Mutations in the MCPH1 gene are linked to primary microcephaly, a neurodevelopmental disorder characterized by a significantly reduced brain size.[1][2] Emerging evidence has solidified MCPH1's role as a key regulator in the DNA Damage Response (DDR), positioning it at the crossroads of major repair pathways and cell cycle control. This technical guide provides an in-depth analysis of MCPH1's function in DNA repair, its interaction with critical DDR proteins, and the experimental methodologies used to elucidate its mechanisms.

Introduction to MCPH1

MCPH1 is an 835-amino acid protein characterized by three BRCA1 C-terminal (BRCT) domains: a single N-terminal BRCT domain and a tandem pair of BRCT domains at its C-terminus.[2][3] These domains are critical for mediating protein-protein interactions, particularly in the context of DNA damage signaling.[1][2] MCPH1 is involved in several cellular processes, including chromosome condensation, cell cycle checkpoint regulation, and, most notably, the repair of DNA double-strand breaks (DSBs).[4][5]

MCPH1's Core Functions in the DNA Damage Response

Upon DNA damage, MCPH1 is rapidly recruited to the sites of lesions where it orchestrates a multi-pronged response to safeguard genomic integrity.[3] Its functions can be broadly categorized into DNA repair pathway choice, cell cycle checkpoint enforcement, and chromatin remodeling.

Role in DNA Double-Strand Break Repair

MCPH1 is a key player in the repair of DNA DSBs, one of the most cytotoxic forms of DNA damage. It influences both major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[6][7]

MCPH1 predominantly facilitates the error-free HR pathway.[3][8] Its deficiency leads to a significant reduction in HR efficiency.[8][9] This function is mediated through its interactions with central HR proteins.

-

BRCA2-RAD51 Complex: MCPH1 directly interacts with BRCA2, a critical mediator of HR, through its C-terminal BRCT domains.[3][10] This interaction is essential for the recruitment and stabilization of the BRCA2-RAD51 complex at DNA damage sites.[2][3] In the absence of MCPH1, the localization of both BRCA2 and RAD51 to DSBs is substantially diminished, leading to defective HR.[3][10]

-

Condensin II Complex: MCPH1 also associates with the Condensin II complex, a key factor in chromosome condensation.[3][8] This interaction, mediated by the central domain of MCPH1 and the CAPG2 subunit of Condensin II, is required for efficient HR repair.[8] Depletion of either MCPH1 or Condensin II components results in a comparable decrease in HR efficiency.[8]

While its role in HR is more pronounced, some studies suggest that MCPH1 also contributes to the error-prone NHEJ pathway.[6][7] Depletion of MCPH1 has been shown to decrease NHEJ efficiency, possibly through its role in chromatin remodeling, which would be required for the accessibility of NHEJ factors to the DNA break.[9]

Cell Cycle Checkpoint Control

MCPH1 is integral to the enforcement of the G2/M checkpoint, preventing cells with damaged DNA from prematurely entering mitosis.[6][11]

-

ATM/ATR Signaling: MCPH1 acts as a mediator in both the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-related (ATR) signaling pathways.[1][12] Following DNA damage, MCPH1 is phosphorylated by ATM and ATR, a step that is crucial for the recruitment of other DDR proteins.[1] It co-localizes with key checkpoint proteins such as phosphorylated ATM (p-ATM), MDC1, and 53BP1 at sites of DNA damage.[1][13]

-

Regulation of Chk1 and BRCA1: MCPH1 can regulate the expression of the checkpoint kinase Chk1 and BRCA1.[11][14] Depletion of MCPH1 leads to reduced levels of Chk1 and BRCA1, impairing the G2/M checkpoint.[11] MCPH1's interaction with Chk1 at the centrosome is also important for preventing premature mitotic entry.[5]

Chromatin Remodeling

To allow DNA repair machinery access to damaged DNA, the condensed chromatin structure must be relaxed. MCPH1 facilitates this process through its interaction with the SWI/SNF chromatin remodeling complex.[6][9]

-

SWI/SNF Recruitment: Upon DNA damage, the interaction between MCPH1 and the SWI/SNF complex is enhanced in an ATR-dependent manner.[1][6] MCPH1 recruits the SWI/SNF complex to the sites of DNA lesions, promoting chromatin relaxation and facilitating the access of repair proteins.[6][9] Loss of MCPH1 impairs this recruitment, leading to a more compact chromatin structure and reduced repair efficiency.[6]

Quantitative Data on MCPH1 Function

The following tables summarize quantitative data from various studies investigating the impact of MCPH1 on DNA repair and cell cycle control.

| Parameter | Cell Line | MCPH1 Status | Effect | Fold/Percentage Change | Reference |

| Homologous Recombination Efficiency | U2OS-DR-GFP | siRNA depletion of CAP-D3 (Condensin II) | Reduction in HR | 2.5-3-fold decrease | [8] |

| MCPH1-/- MEFs | Knockout | Reduction in HR | 2.2-fold decrease | [8] | |

| BRIT1 (MCPH1) knockdown cells | siRNA depletion | Reduction in HR | 40-60% decrease | [6] | |

| Non-Homologous End Joining Efficiency | BRIT1 (MCPH1) knockdown cells | siRNA depletion | Reduction in NHEJ | 50-60% decrease | [9] |

| G2/M Checkpoint Arrest (Post-IR) | MCPH1 patient LCLs | Homozygous mutation | Proficient G2/M arrest | Mitotic index reduced from 1.4% to 0.1% | [6] |

| Normal control LCLs | Wild-type | Proficient G2/M arrest | Mitotic index reduced from 1.5% to 0.1% | [6] | |

| A-T patient LCLs | ATM mutation | Defective G2/M arrest | Mitotic index reduced from 1.3% to 0.68% | [6] |

Table 1: Quantitative analysis of MCPH1's role in DNA repair and cell cycle control.

| Cell Line | MCPH1 Status | Treatment | Time Point | % of Cells with RAD51 Foci | Reference |

| U2OS | Control siRNA | 10 Gy IR | 4h | ~50% | [9] |

| U2OS | BRIT1 (MCPH1) siRNA | 10 Gy IR | 4h | ~20% | [9] |

| MCPH1-/- MEFs | Knockout | 10 Gy IR | 6h | ~15% | [8] |

| MCPH1+/+ MEFs | Wild-type | 10 Gy IR | 6h | ~40% | [8] |

Table 2: Kinetics of RAD51 foci formation following ionizing radiation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving MCPH1 and a general workflow for a crucial experiment used to study its function.

MCPH1 in the DNA Damage Response Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. This compound regulates BRCA2 and Rad51-associated DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound/MCPH1 associates with the Condensin II complex to function in homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Basis for the Association of this compound (MCPH1) Protein with the Cell Division Cycle Protein 27 (Cdc27) Subunit of the Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA damage response in microcephaly development of MCPH1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MCPH1 patient cells exhibit delayed release from DNA damage-induced G2/M checkpoint arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Roles of BRIT1/MCPH1 in DNA Damage Response, DNA Repair, and Cancer Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound/MCPH1 Associates with the Condensin II Complex to Function in Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRIT1/MCPH1 Links Chromatin Remodeling to DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microcephaly family protein MCPH1 stabilizes RAD51 filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of MCPH1 inhibits uncontrolled cell growth by promoting cell apoptosis and arresting the cell cycle in S and G2/M phase in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MCPH1 is essential for cellular adaptation to the G2-phase decatenation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of MCPH1 isoforms during mitosis followed by isoform-specific degradation by APC/C-CDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylation of MCPH1 isoforms during mitosis followed by isoform-specific degradation by APC/C-CDH1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary History and Positive Selection of the MCPH1 Gene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Microcephalin (MCPH1) is a multifaceted gene critical for neurodevelopment, DNA damage response, and cell cycle regulation. Homozygous loss-of-function mutations in MCPH1 result in primary microcephaly, a disorder characterized by a significantly reduced brain size.[1][2][3] Beyond its clinical significance, MCPH1 has garnered substantial interest due to compelling evidence of adaptive evolution and strong positive selection throughout the primate lineage, particularly leading to Homo sapiens. This guide provides a comprehensive technical overview of the molecular functions, evolutionary trajectory, and signatures of positive selection associated with the MCPH1 gene. It details the experimental methodologies used to elucidate its functions and evolutionary history and presents key quantitative data in a structured format. This document serves as a resource for researchers investigating neurodevelopmental pathways, evolutionary genetics, and the molecular mechanisms of DNA repair, which are of interest in both fundamental science and oncology drug development.

Molecular Biology and Cellular Functions of MCPH1

The human MCPH1 gene, located on chromosome 8p23.1, encodes a protein of 835 amino acids.[1][4] The protein, also known as BRIT1 (BRCT-repeat inhibitor of hTERT expression), is a key player in maintaining genomic integrity.[5][6] Its structure is characterized by three evolutionarily conserved BRCT (BRCA1 C-Terminus) domains: one at the N-terminus (BRCT1) and two in tandem at the C-terminus (BRCT2, BRCT3).[1][4] These domains are crucial for mediating protein-protein interactions, particularly with phosphorylated proteins involved in cell cycle control and DNA damage response (DDR).[1][4]

Role in DNA Damage Response (DDR)

MCPH1 is an integral component of the cellular response to DNA damage, modulating both the Ataxia-Telangiectasia Mutated (ATM) and the ATM and Rad3-related (ATR) signaling pathways.[1][4] Upon DNA damage, MCPH1 rapidly forms nuclear foci and co-localizes with key DDR proteins such as γH2AX, MDC1, 53BP1, and NBS1.[4]

-

ATM Pathway : In response to double-strand breaks, MCPH1 is required for the recruitment of phosphorylated ATM, which in turn phosphorylates downstream targets to initiate cell cycle arrest and DNA repair.[4]

-

ATR Pathway : Following UV-induced damage or replication stress, MCPH1 facilitates the ATR-mediated phosphorylation of downstream effectors like RAD17 and CHK1.[1][4] MCPH1 interacts with TopBP1, an ATR activator, to amplify the ATR signal.[1] It also directly interacts with the BRCA2-Rad51 complex to execute homologous recombination (HR) repair.[1][7] Furthermore, MCPH1's N-terminal domain can interact with the SWI/SNF chromatin remodeling complex, promoting a more open chromatin structure to allow repair proteins access to DNA damage sites.[1][5][8]

Function in Cell Cycle Control and Chromosome Condensation

MCPH1 plays a critical role in the G2/M checkpoint, preventing premature entry into mitosis.[1][3] It regulates the expression and localization of checkpoint kinase 1 (CHK1) and BRCA1.[1] A deficiency in MCPH1 leads to reduced levels of CHK1 at the centrosomes, causing aberrant activation of Cdk1 and a premature transition into mitosis.[1][3] This checkpoint dysfunction is a key factor in the etiology of microcephaly.[6]

Patients with MCPH1 mutations exhibit premature chromosome condensation (PCC), a condition where chromosomes condense in early G2-phase.[3][5] MCPH1 regulates this process by interacting with condensin II subunits.[5]

Evolutionary History and Positive Selection

The evolution of the human brain, particularly its dramatic increase in size, is a central topic in anthropology. Genes like MCPH1, which are critical for brain development, are prime candidates for having played a role in this process.[9]

Evidence for Positive Selection in Primates

Comparative genomic studies have revealed that MCPH1 has undergone accelerated evolution and positive selection throughout the primate lineage.[5][9][10] The rate of non-synonymous substitutions (Ka) has significantly exceeded the rate of synonymous substitutions (Ks), indicating that advantageous amino acid changes have been repeatedly fixed by natural selection.[9] This signal of positive selection was detected in the common ancestor of great apes and humans, suggesting its role in the evolutionary changes leading to larger brains in this group.[5][10] However, other studies did not find a direct correlation between MCPH1 positive selection and brain size variation across all anthropoid primates, suggesting its functions in other areas, such as the germline, may have also been targets of selection.[5]

The D-Haplotype and Recent Human Evolution

Within modern human populations, a specific group of MCPH1 haplotypes, known as haplogroup D, shows strong evidence of a recent selective sweep.[11][12] The D-haplotype is defined by a non-synonymous polymorphism (c.940G>C, p.Asp314His) and has a very young coalescence age of approximately 37,000 years.[5][11] Despite its recent origin, it has reached a worldwide frequency of about 70%, a rapid rise that is incompatible with genetic drift and strongly points to positive selection.[11][12]

Intriguingly, the D-haplotype is highly divergent from other MCPH1 haplotypes. The level of sequence divergence suggests that the D-haplotype originated in an archaic hominin lineage that separated from the lineage leading to modern humans about 1.1 million years ago.[11][13] It is hypothesized that this advantageous allele was introduced into the Homo sapiens gene pool through an introgression (admixture) event around 37,000 years ago.[11][13] This suggests that modern humans benefited evolutionarily by acquiring an advantageous allele from an archaic population.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding MCPH1 mutations, evolution, and population genetics.

Table 1: Pathogenic Mutations in MCPH1 Causing Primary Microcephaly

| Mutation Type | Location (Exon) | Predicted Protein Effect | Reference |

|---|---|---|---|

| Missense | 2, 3 | Amino acid substitution in N-terminal BRCT domain | [1] |

| Nonsense | 1-6 | Premature stop codon, truncated protein | [1] |

| Frameshift | 1-6 | Shift in reading frame, truncated protein | [1] |

| Splice Site | Introns 1-6 | Aberrant splicing, non-functional protein | [1] |

Note: A comprehensive list of mutations can be found in specialized databases. Notably, all identified pathogenic mutations are located in the first six exons, highlighting the critical function of the N-terminal region.[1]

Table 2: Evolutionary and Population Genetic Metrics for MCPH1

| Metric | Value / Observation | Lineage / Population | Significance | Reference |

|---|---|---|---|---|

| Ka/Ks Ratio | > 1 | Primate lineage to humans | Indicates strong positive selection | [9] |

| Advantageous Amino Acid Changes | ~45 | Simian lineage to humans (~25-30 million years) | High rate of adaptive evolution | [9] |

| D-Haplotype Coalescence Age | ~37,000 years | Modern humans | Recent origin of the adaptive allele | [5][11] |

| D-Haplotype Global Frequency | ~70% | Modern humans (worldwide) | Evidence of a rapid selective sweep | [11] |

| D-Haplotype Divergence Time | ~1.1 million years ago | Divergence from non-D haplotypes | Suggests origin in an archaic hominin lineage |[11] |

Experimental Protocols and Methodologies

This section details the core experimental protocols used to investigate the evolutionary history and function of MCPH1.

Protocol: Detecting Positive Selection Using Ka/Ks Analysis

This method compares the rate of non-synonymous substitutions (Ka) to the rate of synonymous substitutions (Ks) in protein-coding genes between species. A Ka/Ks ratio greater than 1 is a hallmark of positive selection.

Methodology:

-

Sequence Acquisition: Obtain orthologous coding sequences of MCPH1 from the species of interest (e.g., human, chimpanzee, macaque) from genomic databases like Ensembl or NCBI.

-

Multiple Sequence Alignment: Perform a codon-based alignment of the sequences using software such as MUSCLE or ClustalW, ensuring that the reading frame is maintained.

-

Phylogenetic Tree Reconstruction: Construct a phylogenetic tree for the species using established methods (e.g., Neighbor-Joining, Maximum Likelihood) to reflect their evolutionary relationships.

-

Ka/Ks Calculation: Utilize specialized software packages like PAML (Phylogenetic Analysis by Maximum Likelihood) or HyPhy.

-

Model Specification: Employ codon-based substitution models (e.g., Goldman-Yang model).

-

Likelihood Ratio Test (LRT): Compare the likelihood of a null model where Ka/Ks is constrained to be ≤ 1 with an alternative model that allows for a class of sites where Ka/Ks > 1. A statistically significant result for the alternative model indicates positive selection.

-

-

Interpretation: A Ka/Ks ratio significantly greater than 1 for a specific lineage or at specific codon sites provides strong evidence that the gene has been subject to adaptive evolution.

Protocol: Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Co-IP is used to identify and validate interactions between MCPH1 and its binding partners (e.g., BRCA2, RAD51) within the cell.

Methodology:

-

Cell Culture and Lysis: Culture human cells (e.g., HEK293T, U2OS) under appropriate conditions. Optionally, treat cells with DNA damaging agents (e.g., ionizing radiation, hydroxyurea) to induce the relevant cellular state. Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-MCPH1).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the bait protein and any associated "prey" proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with a primary antibody against the suspected interacting "prey" protein (e.g., anti-RAD51). A band corresponding to the prey protein confirms the interaction.

Implications for Drug Development

The central role of MCPH1 in the DNA damage response pathway makes it a protein of interest in oncology. As a tumor suppressor, its function is often compromised in cancers.[1] Understanding the intricate network of MCPH1 interactions—with proteins like BRCA1/2, RAD51, and CHK1—is critical, as these pathways are frequently targeted by cancer therapeutics (e.g., PARP inhibitors, checkpoint inhibitors). Elucidating the precise mechanisms by which MCPH1 regulates these pathways could reveal novel therapeutic vulnerabilities or mechanisms of drug resistance. For instance, the expression level or functional status of MCPH1 could serve as a biomarker for predicting response to DDR-targeted therapies.

Conclusion

The MCPH1 gene stands at a fascinating intersection of developmental biology, human evolution, and molecular oncology.[5] Its evolutionary history is marked by strong and repeated episodes of positive selection, culminating in a recently selected haplotype that may have been acquired through archaic introgression and is now dominant in human populations. This adaptive evolution likely fine-tuned its function in regulating the proliferation of neural progenitor cells, contributing to the expansion of the human brain.[5][9][11] Concurrently, its fundamental role as a scaffold and regulator in the DNA damage response and cell cycle checkpoints underscores its importance in maintaining genomic stability.[1] For researchers and drug developers, a deep understanding of MCPH1's dual identity—as a driver of evolutionary change and a guardian of the genome—provides a rich framework for future investigation into human uniqueness and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. MCPH1: a window into brain development and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRIT1/MCPH1 is a DNA damage responsive protein that regulates the Brca1–Chk1 pathway, implicating checkpoint dysfunction in microcephaly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Multifaceted Microcephaly-Related Gene MCPH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Functional divergence of the brain-size regulating gene MCPH1 during primate evolution and the origin of humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence that the adaptive allele of the brain size gene this compound introgressed into Homo sapiens from an archaic Homo lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a gene regulating brain size, continues to evolve adaptively in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Nexus of Neurogenesis and Genomic Stability: An In-depth Analysis of Microcephalin (MCPH1) Mutations in Primary Microcephaly

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Primary microcephaly, a neurodevelopmental disorder characterized by a significantly reduced brain size at birth, is genetically heterogeneous. Mutations in the Microcephalin 1 (MCPH1) gene are a primary cause of this condition, designated as primary microcephaly type 1 (MCPH1). The MCPH1 protein is a multifaceted player in fundamental cellular processes, including the DNA damage response (DDR), cell cycle regulation, and chromosome condensation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms that connect MCPH1 mutations to the pathophysiology of primary microcephaly. We present a consolidation of quantitative data from published studies, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways and diagnostic workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the study of neurodevelopmental disorders and the development of potential therapeutic interventions.

Introduction to Primary Microcephaly and the MCPH1 Gene

Autosomal recessive primary microcephaly (MCPH) is a condition defined by a head circumference more than three standard deviations below the mean for age and sex, present at birth, in the absence of other significant congenital anomalies.[1] The reduced head size is a consequence of a smaller brain, particularly a reduction in the volume of the cerebral cortex, which is thought to result from a defect in neurogenesis.[1][2]

The MCPH1 gene, located on chromosome 8p23.1, was the first gene to be identified in association with primary microcephaly.[1] It is also known as BRIT1 (BRCT-repeat inhibitor of hTERT expression). The MCPH1 protein is comprised of 835 amino acids and contains three BRCA1 C-terminal (BRCT) domains: one at the N-terminus and a tandem pair at the C-terminus.[2] These domains are crucial for its function in mediating protein-protein interactions, particularly in the context of DNA damage signaling and repair.[2]

Mutations in MCPH1 lead to a range of cellular phenotypes, the most prominent being premature chromosome condensation (PCC), where cells in the G2 phase of the cell cycle display condensed chromosomes.[1][2] This cellular hallmark underscores the critical role of MCPH1 in regulating the cell cycle and chromosome dynamics, processes that are intrinsically linked to the proliferation of neural progenitor cells during embryonic brain development.

Quantitative Data on MCPH1 Mutations and Phenotypes

The following table summarizes quantitative data from various studies, correlating specific MCPH1 mutations with the severity of microcephaly (as measured by head circumference standard deviation) and the frequency of the characteristic premature chromosome condensation (PCC) cellular phenotype.

| Mutation (Nucleotide Change) | Predicted Protein Effect | Head Circumference (SD below mean) | Premature Chromosome Condensation (PCC) Frequency | Reference |

| c.74G>C | p.Ser25X | -5.0 to -10.0 | High | [1] |

| c.80C>G | p.Thr27Arg | -2.4 | Marginally higher than controls | [1][3] |

| c.427_428insA | Frameshift | -4.0 to -7.0 | High | [3][4] |

| c.322-2A>T | Splice site | -6.0 to -8.0 | High | [3] |

| Deletion of exons 1-6 | Large deletion | Mild to -7.0 | High | [3] |

| Deletion of exon 8 | In-frame deletion | Reduced brain size in mouse model | 77% in MEFs | [2] |

| Deletion of exons 4-5 | Frameshift | Reduced brain size in mouse model | High | [2] |

Core Signaling Pathways Involving MCPH1

MCPH1 functions as a critical node in signaling pathways that ensure genomic integrity and proper cell cycle progression. Its disruption leads to the cellular and developmental abnormalities seen in primary microcephaly.

DNA Damage Response and Cell Cycle Checkpoint Control

MCPH1 is a key player in the ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) signaling pathways, which are activated in response to DNA damage. Upon DNA damage, MCPH1 localizes to the sites of damage and facilitates the recruitment of other DDR proteins. It interacts with Chk1, a crucial checkpoint kinase, and is involved in the regulation of Cdc25A, a phosphatase that promotes entry into mitosis. Loss of MCPH1 function leads to a defective G2/M checkpoint, causing premature entry into mitosis even in the presence of DNA damage.[2][5]

Regulation of Chromosome Condensation

A defining cellular feature of MCPH1 deficiency is premature chromosome condensation (PCC). MCPH1 directly interacts with the Condensin II complex, a key regulator of chromosome architecture. It is proposed that MCPH1 acts as a negative regulator of Condensin II during the G2 phase, preventing its premature activity.[3][6] In the absence of functional MCPH1, Condensin II becomes prematurely active, leading to the observed PCC phenotype.[6]

Experimental Methodologies

This section provides an overview of key experimental protocols used in the study of MCPH1-related primary microcephaly.

Cell Culture of Patient-Derived Lymphoblastoid Cell Lines

Lymphoblastoid cell lines (LCLs) derived from patients are a valuable resource for studying the cellular phenotypes of MCPH1 mutations.

-

Materials:

-

RPMI-1640 medium supplemented with 15-20% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

-

Patient-derived peripheral blood mononuclear cells (PBMCs).

-

Epstein-Barr virus (EBV) supernatant.

-

Phytohemagglutinin (PHA).

-

Ficoll-Paque.

-

T25 or T75 culture flasks.

-

Centrifuge.

-

Incubator (37°C, 5% CO2).

-

-

Protocol:

-

Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in culture medium and stimulate with PHA.

-

Infect the stimulated cells with EBV supernatant to induce transformation into LCLs.

-

Culture the cells in suspension in T25 or T75 flasks at a density of 2-5 x 10^5 cells/mL.

-

Maintain the cultures by changing the medium every 2-3 days and splitting the cells as they proliferate.

-

Cryopreserve LCLs for long-term storage in freezing medium (e.g., 90% FBS, 10% DMSO).

-

Analysis of Premature Chromosome Condensation (PCC)

The PCC phenotype is a key diagnostic marker for MCPH1 deficiency.

-

Materials:

-

Cultured LCLs from patients and healthy controls.

-

Colcemid solution.

-

Hypotonic solution (e.g., 0.075 M KCl).

-

Fixative (3:1 methanol:acetic acid).

-

Microscope slides.

-

Giemsa stain or DAPI.

-

Microscope.

-

-

Protocol:

-

Culture LCLs to an optimal density.

-

Arrest cells in mitosis by treating with colcemid for a short period (e.g., 30-60 minutes).

-

Harvest the cells by centrifugation and resuspend in a hypotonic solution to swell the cells.

-

Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.

-

Drop the cell suspension onto clean, cold microscope slides and allow to air dry.

-

Stain the chromosomes with Giemsa or DAPI.

-

Examine the slides under a microscope and score the percentage of cells exhibiting a prophase-like appearance with condensed chromosomes but an intact nuclear envelope (PCC).

-

Sanger Sequencing for MCPH1 Mutation Detection

Sanger sequencing is the gold standard for identifying specific mutations in the MCPH1 gene.

-

Materials:

-

Genomic DNA extracted from patient samples (e.g., blood or LCLs).

-

PCR primers flanking the 14 coding exons of the MCPH1 gene.

-

Taq DNA polymerase and PCR buffer.

-

dNTPs.

-

Thermocycler.

-

Exo-SAP-IT for PCR product cleanup.

-

BigDye Terminator v3.1 Cycle Sequencing Kit.

-

Capillary electrophoresis-based genetic analyzer.

-

Sequencing analysis software.

-

-

Protocol:

-

Amplify each of the 14 exons of the MCPH1 gene, including flanking intronic regions, from the patient's genomic DNA using PCR.

-

Verify the PCR products by agarose (B213101) gel electrophoresis.

-

Clean up the PCR products to remove excess primers and dNTPs.

-

Perform cycle sequencing reactions using the purified PCR products as templates and both forward and reverse primers.

-

Purify the sequencing reaction products.

-

Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis-based genetic analyzer.

-

Analyze the sequencing data and compare it to the reference MCPH1 gene sequence to identify any mutations.

-

Immunofluorescence for MCPH1 Protein Localization

Immunofluorescence allows for the visualization of the subcellular localization of the MCPH1 protein.

-

Materials:

-

Patient-derived cells (e.g., LCLs or fibroblasts) grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Primary antibody against MCPH1.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

-

-

Protocol:

-

Fix the cells grown on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate the cells with the primary antibody against MCPH1.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the localization of the MCPH1 protein using a fluorescence microscope.

-

Diagnostic and Experimental Workflow

The following diagram illustrates a typical workflow for the diagnosis and cellular characterization of a patient with suspected MCPH1-related primary microcephaly.

Conclusion

Mutations in the MCPH1 gene are a significant cause of autosomal recessive primary microcephaly. The MCPH1 protein plays a central role in maintaining genomic stability and ensuring the fidelity of cell division, processes that are fundamental to the massive expansion of neural progenitor cells during corticogenesis. The loss of MCPH1 function disrupts the intricate coordination of the DNA damage response, cell cycle checkpoints, and chromosome condensation, leading to premature mitotic entry and a depletion of the neural progenitor pool, ultimately resulting in a smaller brain. The characteristic cellular phenotype of premature chromosome condensation serves as a valuable diagnostic marker. A comprehensive understanding of the molecular and cellular consequences of MCPH1 mutations, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of neurodevelopmental disorders and for the exploration of novel therapeutic strategies.

References

- 1. Overexpression of MCPH1 inhibits uncontrolled cell growth by promoting cell apoptosis and arresting the cell cycle in S and G2/M phase in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MCPH1 regulates chromosome condensation and shaping as a composite modulator of condensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MCPH1 inhibits Condensin II during interphase by regulating its SMC2-Kleisin interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCPH1 is essential for cellular adaptation to the G2-phase decatenation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCPH1 regulates chromosome condensation and shaping as a composite modulator of condensin II - PMC [pmc.ncbi.nlm.nih.gov]

MCPH1's role in chromosome condensation and cell cycle control

An In-depth Technical Guide on the Core Functions of MCPH1 in Chromosome Condensation and Cell Cycle Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcephalin 1 (MCPH1), also known as BRIT1, is a multifaceted protein critical for neurodevelopment, DNA damage response (DDR), and tumor suppression. Mutations in the MCPH1 gene are the primary cause of autosomal recessive primary microcephaly, a disorder characterized by a significant reduction in brain size. At the cellular level, MCPH1 deficiency leads to distinct phenotypes, most notably premature chromosome condensation (PCC) and dysregulation of the cell cycle. This technical guide provides a comprehensive overview of the molecular mechanisms through which MCPH1 governs chromosome architecture and cell cycle progression, with a focus on its interaction with the condensin II complex and its role as a key mediator in the G2/M checkpoint. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to serve as a resource for researchers in oncology, neurobiology, and drug development.

MCPH1: A Guardian of Chromosome Structure

A hallmark cellular phenotype of MCPH1 deficiency is the premature condensation of chromosomes (PCC) during the G2 phase of the cell cycle.[1][2][3] This observation directly implicates MCPH1 as a negative regulator of chromosome condensation.[3] Its primary mechanism of action involves the direct modulation of the condensin II complex, one of two key protein assemblies responsible for shaping and compacting chromosomes during mitosis.[1]

The MCPH1-Condensin II Interaction

MCPH1 exerts its inhibitory effect on condensin II through multiple points of contact. The N-terminal domain of MCPH1 has been shown to compete with condensin II for binding sites on chromatin, effectively preventing the complex from loading onto DNA and initiating condensation.[1][2][4] Additionally, a central, highly conserved domain of MCPH1 (residues 381-435) directly interacts with the NCAPG2 subunit of condensin II, while the N-terminal region (residues 1-195) can bind the NCAPD3 subunit.[5][6][7] This composite interaction allows MCPH1 to act as a potent modulator, not only preventing premature condensation during interphase but also playing a role in shaping the final structure of metaphase chromosomes.[1][4]

Deletion of Mcph1 in mouse embryonic stem cells unleashes condensin II activity, leading to the formation of compact chromosomes in G1 and G2, even in the absence of the master mitotic kinase, CDK1.[5][6] This demonstrates that MCPH1 is a crucial gatekeeper, restricting the powerful chromosome-compacting activity of condensin II to the appropriate window of the cell cycle.

MCPH1 in Cell Cycle Control and DNA Damage Response

MCPH1 is a pivotal component of the cell cycle control machinery, particularly at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[8][9] Its function is deeply intertwined with the ATR-Chk1 signaling pathway, a primary cascade activated in response to DNA damage and replication stress.[8][10]

The G2/M Checkpoint and the ATR-Chk1 Pathway

In response to DNA damage, MCPH1 is recruited to the sites of lesions where it colocalizes with key DDR proteins like γH2AX, ATR, and 53BP1.[8][10] MCPH1 functions as a scaffold and signaling mediator. A critical role of MCPH1 is to ensure the proper localization and activation of the checkpoint kinase Chk1.[11][12][13] Specifically, MCPH1 facilitates the recruitment of Chk1 to centrosomes through a direct interaction with pericentrin (PCNT).[8] This centrosomal pool of Chk1 is crucial for preventing premature mitotic entry.

Loss of MCPH1 abrogates the localization of Chk1 to centrosomes, leading to a cascade of downstream events.[8][14][15] The mislocalization of Chk1 results in the premature activation of the phosphatase Cdc25 (specifically Cdc25B at the centrosome and Cdc25A), which in turn dephosphorylates and activates the master mitotic regulator, Cyclin-Dependent Kinase 1 (Cdk1).[8][14][16] This unscheduled activation of Cdk1 drives cells into mitosis prematurely, before DNA replication or repair is complete, and is a key driver of the PCC phenotype.[16][17]

Furthermore, MCPH1 also regulates the transcription of crucial checkpoint and repair genes, including BRCA1 and CHK1, by cooperating with the transcription factor E2F1 on their respective promoters.[18][19][20] This transcriptional regulation adds another layer to its role in maintaining genomic integrity.

The Decatenation Checkpoint

Beyond the canonical DNA damage checkpoint, MCPH1 is also essential for the cellular response to the G2 decatenation checkpoint.[16][21][22] This checkpoint delays mitotic entry when sister chromatids remain physically entangled (catenated). While MCPH1 is not required to activate the decatenation checkpoint, it is crucial for the subsequent adaptation and bypass of the G2 arrest induced by topoisomerase II inhibition.[16][21] This highlights a specialized role for MCPH1 in navigating specific types of G2 stress.

Quantitative Data Summary

The functional consequences of MCPH1 loss have been quantified across multiple studies. The following tables summarize key findings.

Table 1: Effects of MCPH1 Deficiency on Chromosome Condensation and Cell Cycle

| Parameter | Cell Type | Condition | Observation | Reference |

| Mitotic Index | MCPH1 Patient LCLs | Untreated vs. Ionizing Radiation (1 Gy) | G2/M arrest proficient; Mitotic index reduced from ~1.4% to 0.1%, comparable to controls. | [9][23] |

| PCC Formation | MCPH1-mutant cells | Release from G1/S sync. | Significant increase in cells with Premature Chromosome Condensation (PCC) in G2 phase. | [1][24][25] |

| Cdk1 Activity | MCPH1-mutant cells | Release from S phase | Rapid loss of inhibitory pY15-Cdk1 phosphorylation, indicating premature Cdk1 activation. | [16][24][25] |

| G2/M Checkpoint Release | MCPH1 Patient LCLs | Post-IR (1 Gy) | Delayed re-entry into mitosis compared to control cells. | [9][23] |

| Condensin II on Chromatin | Mcph1-deleted mESCs | Interphase | ~72% of condensin II complexes become stably associated with chromatin. | [26] |

LCLs: Lymphoblastoid Cell Lines; mESCs: mouse Embryonic Stem Cells; PCC: Premature Chromosome Condensation; IR: Ionizing Radiation.

Key Experimental Protocols

Investigating the molecular functions of MCPH1 requires a combination of cell biology, molecular biology, and biochemistry techniques. Below are detailed protocols for essential assays.

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the genomic regions occupied by MCPH1 or to assess its colocalization with other chromatin-bound factors like condensin II.

Objective: To cross-link protein-DNA complexes in vivo, immunoprecipitate MCPH1, and analyze the co-precipitated DNA.

Methodology:

-

Cell Cross-linking: Culture cells (e.g., HeLa, U2OS) to ~80-90% confluency. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) to isolate nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a shearing/sonication buffer (containing SDS and protease inhibitors). Sonicate the chromatin to shear DNA into fragments of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Set aside a small aliquot as the "Input" control. Incubate the remaining lysate overnight at 4°C with an anti-MCPH1 antibody.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃). Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours. The "Input" sample should be processed in parallel.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Analyze the purified DNA using qPCR with primers for specific target gene promoters (e.g., BRCA1, CHK1) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[27][28][29][30]

Protocol: Immunofluorescence for Chromosome Condensation

Objective: To visualize chromosome morphology and the subcellular localization of MCPH1 and other proteins of interest.

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish. Apply treatments (e.g., siRNA for MCPH1 knockdown) as required.

-

Fixation: Wash cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., rabbit anti-MCPH1, mouse anti-phospho-Histone H3) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBST (PBS + 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBST. Stain DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images and analyze chromosome morphology and protein localization.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following MCPH1 depletion or other treatments.

Methodology:

-

Cell Preparation: Culture and treat cells as required. Harvest cells by trypsinization, collecting both adherent and floating cells to include any mitotic populations.

-

Fixation: Wash cells with PBS and centrifuge. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Analysis: Incubate for 30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the discrimination of G1 (2N), S (>2N, <4N), and G2/M (4N) populations.

-

Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram data and calculate the percentage of cells in each phase.

Conclusion and Future Directions

MCPH1 stands at a critical intersection of chromosome biology and cell cycle regulation. It acts as a primary inhibitor of the condensin II complex to prevent premature chromosome condensation during interphase and plays an indispensable role in the G2/M checkpoint by mediating the centrosomal localization and function of Chk1.[1][8] Disruption of these functions leads to genomic instability and underlies the severe neurodevelopmental defects seen in primary microcephaly.[14][31]

For drug development professionals, the pathways governed by MCPH1 present compelling targets. The reliance of some cancers on a weakened G2/M checkpoint suggests that modulating MCPH1-related pathways could offer therapeutic avenues. For instance, in cancers with low MCPH1 expression, further inhibition of the already compromised checkpoint (e.g., with ATR or Chk1 inhibitors) could induce synthetic lethality.[32] Understanding the precise molecular interactions between MCPH1, condensin II, and checkpoint kinases will continue to be a fertile ground for both basic research and translational science.

References

- 1. MCPH1 regulates chromosome condensation and shaping as a composite modulator of condensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCPH1 keeps chromosomes strung out - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. MCPH1 regulates chromosome condensation and shaping as a composite modulator of condensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MCPH1 inhibits Condensin II during interphase by regulating its SMC2-Kleisin interface | eLife [elifesciences.org]

- 6. MCPH1 inhibits Condensin II during interphase by regulating its SMC2-Kleisin interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound/MCPH1 associates with the Condensin II complex to function in homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. BRIT1/MCPH1 is a DNA damage responsive protein that regulates the Brca1-Chk1 pathway, implicating checkpoint dysfunction in microcephaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MCPH1 regulates the neuroprogenitor division mode by coupling the centrosomal cycle with mitotic entry through the Chk1-Cdc25 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MCPH1 is essential for cellular adaptation to the G2-phase decatenation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation of MCPH1 isoforms during mitosis followed by isoform-specific degradation by APC/C-CDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MCPH1/BRIT1 cooperates with E2F1 in the activation of checkpoint, DNA repair and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MCPH1/BRIT1 cooperates with E2F1 in the activation of checkpoint, DNA repair and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound is a DNA damage response protein involved in regulation of CHK1 and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MCPH1 is essential for cellular adaptation to the G2-phase decatenation checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. rupress.org [rupress.org]

- 25. researchgate.net [researchgate.net]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 27. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 28. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]

- 29. whatisepigenetics.com [whatisepigenetics.com]

- 30. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]

- 31. DNA damage response in microcephaly development of MCPH1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Overexpression of MCPH1 inhibits uncontrolled cell growth by promoting cell apoptosis and arresting the cell cycle in S and G2/M phase in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Molecular functions of Microcephalin beyond brain development

An In-depth Technical Guide to the Molecular Functions of Microcephalin (MCPH1) Beyond Brain Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MCPH1), also known as BRIT1, is a multifaceted protein critically involved in fundamental cellular processes that extend far beyond its eponymous role in neurogenesis. While mutations in the MCPH1 gene are linked to primary microcephaly, a significant body of research has illuminated its indispensable functions in maintaining genomic integrity. This technical guide provides a comprehensive overview of the non-neurological molecular functions of MCPH1, focusing on its roles in the DNA damage response (DDR), cell cycle regulation, homologous recombination repair, transcriptional control, and its implications as a tumor suppressor. This document synthesizes key findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a resource for researchers and drug development professionals.

Role in DNA Damage Response (DDR)

MCPH1 is an early-acting DDR protein that functions as a crucial mediator in both the Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) signaling pathways. Upon DNA damage, it rapidly localizes to sites of DNA lesions, forming discrete nuclear foci where it co-localizes with key DDR proteins.

Upstream Activation and Foci Formation

MCPH1 acts as a proximal factor in the DDR cascade, functioning downstream of H2AX phosphorylation (γH2AX) but independently of MDC1. Its localization to DNA damage sites is a critical initiating event for the recruitment and retention of other repair factors. Depletion of MCPH1 abrogates the ionizing radiation (IR)-induced focus formation of crucial mediators like MDC1, 53BP1, and phosphorylated ATM.

Chromatin Remodeling

A key function of MCPH1 in the DDR is to facilitate access to damaged DNA by overcoming the barrier of condensed chromatin. It achieves this by regulating the ATP-dependent chromatin remodeling complex SWI/SNF. Following DNA damage, ATM/ATR-dependent phosphorylation of the BAF170 subunit of SWI/SNF increases its interaction with MCPH1. This enhanced binding recruits the SWI/SNF complex to DNA lesions, leading to chromatin relaxation and promoting the access of downstream repair proteins.

Interaction with DDR Mediators

MCPH1 interacts with a host of DDR proteins. Under replication stress, it recruits Topoisomerase-Binding Protein 1 (TopBP1), an ATR activator, to amplify the ATR signal. It also co-localizes with NBS1, p-RAD17, and Replication Protein A (RPA), underscoring its central role in the ATR pathway.

Unraveling the Transcriptional Control of Microcephalin: A Technical Guide to its Regulatory Pathways

For Immediate Release

A comprehensive technical guide detailing the intricate transcriptional regulation pathways involving Microcephalin (MCPH1), a protein crucial for DNA damage response, cell cycle control, and neurodevelopment. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of MCPH1's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

This compound (MCPH1), also known as BRIT1, stands as a key regulator at the crossroads of DNA repair, cell cycle progression, and transcriptional control. Its multifaceted nature makes it a protein of significant interest in both fundamental research and therapeutic development. This guide elucidates the core transcriptional pathways in which MCPH1 participates, focusing on its interactions with chromatin remodelers and transcription factors to orchestrate the expression of critical downstream target genes.

Core Transcriptional Regulatory Functions of this compound

MCPH1 exerts its influence on gene expression primarily through two interconnected mechanisms: chromatin remodeling and co-activation of transcription factors. These functions are integral to its role as a tumor suppressor and a guardian of genomic stability.[1]

Chromatin Remodeling via SWI/SNF Complex Interaction

A pivotal aspect of MCPH1's transcriptional regulatory function is its interaction with the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[2][3] This interaction is crucial for altering chromatin structure to allow access of the transcriptional machinery and DNA repair proteins to their target sites.

Upon DNA damage, the interaction between MCPH1 and the SWI/SNF complex is enhanced. This process is dependent on the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[4] The N-terminal BRCT domain of MCPH1 is required for this interaction, specifically with the BAF170 subunit of the SWI/SNF complex.[2][4] This recruitment of the SWI/SNF complex to sites of DNA damage facilitates the relaxation of chromatin, a prerequisite for the transcription of genes involved in the DNA damage response (DDR).[2][4]

Co-activation of E2F1-mediated Transcription

MCPH1 collaborates with the E2F1 transcription factor to activate the expression of a suite of genes involved in cell cycle control, DNA repair, and apoptosis.[5][6][7] This interaction is mediated by the C-terminal BRCT domains of MCPH1.[2] The MCPH1-E2F1 complex directly binds to the promoters of key downstream target genes, thereby enhancing their transcription.[6][7]

Key target genes regulated by the MCPH1-E2F1 complex include:

-

Checkpoint Kinase 1 (CHK1): A critical kinase that enforces cell cycle checkpoints in response to DNA damage.[5][8][9]

-

Breast Cancer Susceptibility Gene 1 (BRCA1): A tumor suppressor gene essential for DNA double-strand break repair through homologous recombination.[5][8][9]

-

RAD51: A key recombinase in the homologous recombination pathway.[10][11][12]

-

p73: A member of the p53 family of tumor suppressors that regulates cell cycle arrest and apoptosis.[10]

The regulation of these genes by MCPH1 underscores its central role in maintaining genomic integrity.

Quantitative Analysis of MCPH1-mediated Gene Regulation

The impact of MCPH1 on the expression of its target genes has been quantified in several studies. Depletion of MCPH1 via siRNA results in a significant reduction in the transcript levels of its downstream targets.

| Target Gene | Cell Line | Fold Change upon MCPH1 Knockdown | Reference |

| CHK1 | U2OS | Decreased transcript and protein levels | [8][13] |

| BRCA1 | U2OS | Decreased transcript and protein levels | [8][13] |

Note: Specific fold-change values can vary between experiments and cell lines. The table represents a summary of observed trends.

Signaling Pathways Involving this compound

The transcriptional regulatory functions of MCPH1 are embedded within complex signaling networks that respond to cellular stress, particularly DNA damage.

DNA Damage Response Pathway

Upon DNA damage, MCPH1 is recruited to the damage sites where it orchestrates a multi-pronged response that includes both direct DNA repair and transcriptional activation of repair-related genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulatory functions of MCPH1.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the genomic regions where MCPH1 and its associated transcription factors, such as E2F1, bind.

Objective: To determine the in vivo association of MCPH1 with the promoter regions of its target genes.

Protocol:

-

Cross-linking: Treat cells (e.g., U2OS) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.[14]

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to release the nuclei.[14]

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[14]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the cleared chromatin overnight at 4°C with an anti-MCPH1 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl. Treat with RNase A and Proteinase K.[14]

-